Cas no 922718-38-5 (Benzene, 1,1'-[1,10-decanediylbis(oxy)]bis[4-(trifluoromethyl)-)
922718-38-5 structure
Product Name:Benzene, 1,1'-[1,10-decanediylbis(oxy)]bis[4-(trifluoromethyl)-
CAS-nummer:922718-38-5
MF:C24H28F6O2
MW:462.468348503113
CID:739568
PubChem ID:71446256
Update Time:2025-04-19
Benzene, 1,1'-[1,10-decanediylbis(oxy)]bis[4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1,1'-[1,10-decanediylbis(oxy)]bis[4-(trifluoromethyl)-
- 1-(trifluoromethyl)-4-[10-[4-(trifluoromethyl)phenoxy]decoxy]benzene
- DTXSID30854750
- 922718-38-5
- 1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
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- Inchi: 1S/C24H28F6O2/c25-23(26,27)19-9-13-21(14-10-19)31-17-7-5-3-1-2-4-6-8-18-32-22-15-11-20(12-16-22)24(28,29)30/h9-16H,1-8,17-18H2
- InChI-sleutel: IYJQIEFUCKFIKF-UHFFFAOYSA-N
- LACHT: FC(C1C=CC(=CC=1)OCCCCCCCCCCOC1C=CC(C(F)(F)F)=CC=1)(F)F
Berekende eigenschappen
- Exacte massa: 462.19934910g/mol
- Monoisotopische massa: 462.19934910g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 32
- Aantal draaibare bindingen: 13
- Complexiteit: 434
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.9
- Topologisch pooloppervlak: 18.5Ų
Benzene, 1,1'-[1,10-decanediylbis(oxy)]bis[4-(trifluoromethyl)- Gerelateerde literatuur
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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